1-Allyl-1-tosylmethyl isocyanide

Vue d'ensemble

Description

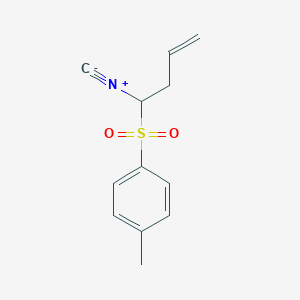

1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S and a molecular weight of 235.30 g/mol . It is characterized by the presence of an allyl group, a tosylmethyl group, and an isocyanide functional group. This compound is primarily used in research settings and is known for its unique reactivity and versatility in organic synthesis.

Méthodes De Préparation

1-Allyl-1-tosylmethyl isocyanide can be synthesized through various methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with allyl bromide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as column chromatography.

Analyse Des Réactions Chimiques

[3+2] Cycloaddition Reactions

This compound undergoes stereoselective [3+2] cycloadditions with electron-deficient dienophiles to form nitrogen-containing heterocycles.

Key Findings:

-

Reaction with Styrylisoxazoles : Under basic conditions (KOH, DMF), 1-Allyl-1-tosylmethyl isocyanide reacts with (E)-3-methyl-4-nitro-5-styrylisoxazoles to yield 3-(isoxazol-5-yl)pyrrole derivatives via a double Michael addition pathway (Table 1) .

-

Catalytic Systems : Silver(I) catalysts enable cascade reactions with propargylic alcohols, forming (E)-vinyl sulfones through allenylation and sulfonylation steps .

Table 1 : Cycloaddition reaction examples

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Nitrostyrylisoxazole | KOH, DMF, 60°C | 3-(4-Nitrophenyl)pyrrole | 92 |

| 2-Furylstyrylisoxazole | KOH, DMF, 60°C | 3-(2-Furyl)pyrrole | 88 |

Case Study:

-

Benzotriazine Formation : Reaction with 2-bromobenzyl bromides and t-BuLi generates 1,2,3-benzotriazines via a tandem nucleophilic substitution/cyclization sequence .

-

Mechanistic Insight : The tosyl group acts as a leaving group, while the isocyanide participates in C–N bond formation (Figure 1) .

Figure 1 : Proposed mechanism for benzotriazine synthesis

-

Alkylation : TosMIC α-carbon reacts with 2-bromobenzyl bromide.

-

Cyclization : Intramolecular attack of the isocyanide nitrogen forms the triazine core.

Substitution Reactions

The α-carbon’s acidity (pKa ~8–10) allows nucleophilic substitutions.

Examples:

-

Alkylation : Treatment with allyl bromide in THF/K₂CO₃ yields disubstituted derivatives.

-

Amination : Reaction with primary amines produces α-amino isocyanides, precursors to imidazoles .

Table 2 : Substitution reaction outcomes

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Allyl bromide | THF, K₂CO₃, 25°C | Dialkylated isocyanide | 75 |

| Benzylamine | EtOH, reflux | α-Benzylamino isocyanide | 68 |

Comparative Reactivity Analysis

Table 3 : Contrast with TosMIC (parent compound)

| Property | This compound | TosMIC |

|---|---|---|

| α-Carbon Acidity | Reduced due to allyl stabilization | Higher (pKa ~8) |

| Cycloaddition Scope | Broader (allyl group adds steric bulk) | Limited to small dienophiles |

| Industrial Applicability | Specialty chemical synthesis | Bulk heterocycle production |

Limitations and Challenges

Applications De Recherche Scientifique

Organic Synthesis

1-Allyl-1-tosylmethyl isocyanide serves as a valuable building block in the synthesis of complex organic molecules, particularly heterocycles. Its applications include:

- Synthesis of Heterocycles : It is utilized in the formation of various heterocycles such as pyrroles, imidazoles, and oxazoles through cycloaddition reactions and other transformations .

- Multicomponent Reactions : The compound can participate in multicomponent reactions, which allow for the simultaneous formation of multiple bonds and functional groups .

Medicinal Chemistry

The compound's derivatives have been explored for their biological activities, leading to potential pharmaceutical applications:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .

- Antimicrobial Properties : It has demonstrated effectiveness against various pathogens, potentially inhibiting bacterial growth by interfering with metabolic processes .

- Neuroprotective Effects : Emerging studies suggest its ability to mitigate neurodegenerative processes through reduction of oxidative stress and inflammation .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

- Synthesis of Benzotriazines : A study demonstrated its use in synthesizing benzotriazines through heterocyclization with electrophilic azides .

- Biological Activity Assessment : Research findings indicate its potential as an anticancer agent by inducing apoptosis in specific cancer cell lines .

- Antimicrobial Studies : Investigations into its antimicrobial properties have shown effectiveness against a range of bacteria, suggesting potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 1-allyl-1-tosylmethyl isocyanide is primarily based on its ability to act as a nucleophile and participate in cycloaddition reactions. The isocyanide group, with its unique electronic structure, can interact with various electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of heterocycles and other complex organic molecules .

Comparaison Avec Des Composés Similaires

1-Allyl-1-tosylmethyl isocyanide can be compared to other isocyanides such as tosylmethyl isocyanide (TosMIC) and phenyl isocyanide. While TosMIC is widely used in the Van Leusen reaction to synthesize nitriles and heterocycles , this compound offers additional reactivity due to the presence of the allyl group, which can participate in further chemical transformations.

Similar compounds include:

Tosylmethyl isocyanide (TosMIC): Known for its versatility in organic synthesis.

Phenyl isocyanide: Used in various multicomponent reactions.

Methyl isocyanide: A simpler isocyanide used in basic organic reactions.

Activité Biologique

1-Allyl-1-tosylmethyl isocyanide (CAS No. 58379-85-4) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃NO₂S

- Molecular Weight : 235.30 g/mol

The compound features an isocyanide functional group, which is known for its reactivity in various chemical transformations. The presence of the tosyl group enhances its stability and solubility, making it a valuable reagent in synthetic chemistry.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that regulate cellular signaling and proliferation, potentially affecting cancer cell growth .

- Cellular Uptake : Its structure allows for efficient cellular uptake, which is crucial for its biological effects. Once inside the cell, it may alter metabolic processes by modulating enzyme activity .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death through oxidative stress mechanisms .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth by interfering with bacterial metabolism and cell wall synthesis .

Neuroprotective Effects

Emerging evidence points to potential neuroprotective effects of this compound. It may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound:

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Metabolic Pathways : The compound may influence key metabolic pathways such as glycolysis and the Krebs cycle, leading to altered energy production in cells.

- Signal Transduction : It can modulate signaling pathways involved in cell growth and differentiation, particularly in cancer cells.

Propriétés

IUPAC Name |

1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHRMOVCQGFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607612 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-85-4 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.